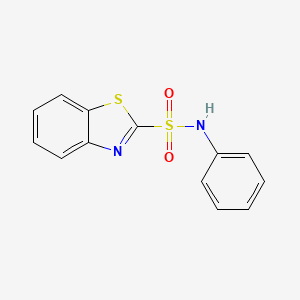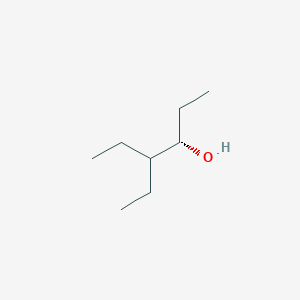![molecular formula C18H28 B14752668 pentacyclo[9.7.0.02,10.03,8.013,18]octadecane CAS No. 252-36-8](/img/structure/B14752668.png)
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane is a polycyclic hydrocarbon with a unique cage-like structure. This compound is part of a class of molecules known for their high density, moderate strain energy, and great stability due to their polycyclic frameworks. These properties make them of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[9.7.0.02,10.03,8.013,18]octadecane typically involves complex organic reactions. One common method includes the Diels-Alder reaction followed by intramolecular cyclization. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of high-density fuels and advanced materials.
Mecanismo De Acción
The mechanism by which pentacyclo[9.7.0.02,10.03,8.013,18]octadecane exerts its effects involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its stability and reactivity make it a promising candidate for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: Known for its high density and stability.
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with unique properties.
Uniqueness
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane stands out due to its larger and more complex structure compared to similar compounds. This complexity provides it with unique chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
252-36-8 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane |
InChI |
InChI=1S/C18H28/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14(12)18(16)17(13)15/h11-18H,1-10H2 |
Clave InChI |
NIPCSPCJECKEGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC3C2C4C3CC5C4CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)

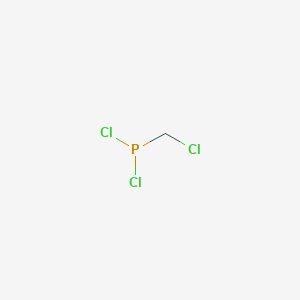
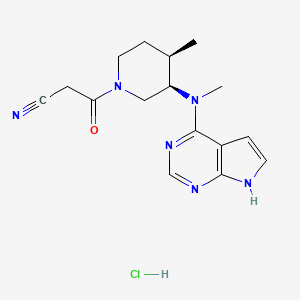
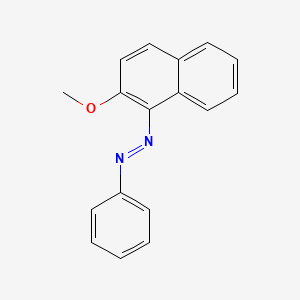
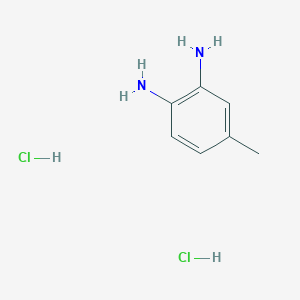
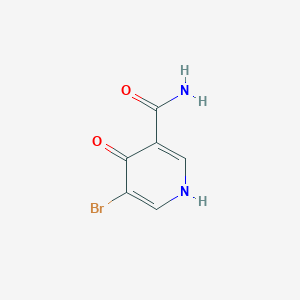

![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
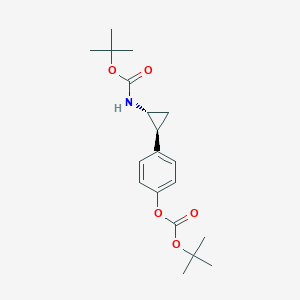
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
